Cas no 1891805-37-0 (8-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid)

8-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1,4-Benzodioxin-5-carboxylic acid, 8-bromo-2,3-dihydro-
- 8-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
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- Inchi: 1S/C9H7BrO4/c10-6-2-1-5(9(11)12)7-8(6)14-4-3-13-7/h1-2H,3-4H2,(H,11,12)
- InChI Key: ABNCMQJLXVNGOA-UHFFFAOYSA-N
- SMILES: O1C2=C(Br)C=CC(C(O)=O)=C2OCC1
8-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-343478-5g |
8-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |
1891805-37-0 | 5g |
$2890.0 | 2023-09-03 | ||
Enamine | EN300-343478-2.5g |
8-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |
1891805-37-0 | 2.5g |
$2280.0 | 2023-09-03 | ||
Enamine | EN300-343478-5.0g |
8-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |
1891805-37-0 | 5.0g |
$2890.0 | 2023-02-22 | ||
Enamine | EN300-343478-1.0g |
8-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |
1891805-37-0 | 1.0g |
$1101.0 | 2023-02-22 | ||
Enamine | EN300-343478-10.0g |
8-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |
1891805-37-0 | 10.0g |
$3633.0 | 2023-02-22 | ||
Enamine | EN300-343478-10g |
8-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |
1891805-37-0 | 10g |
$3633.0 | 2023-09-03 | ||
Enamine | EN300-343478-1g |
8-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |
1891805-37-0 | 1g |
$1101.0 | 2023-09-03 |
8-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid Related Literature
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Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
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Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
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Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
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Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
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5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
Additional information on 8-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Introduction to 8-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (CAS No. 1891805-37-0)
8-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, with the CAS number 1891805-37-0, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule belongs to the benzodioxine class, characterized by its brominated and carboxylic acid functional groups. The presence of these substituents makes it a versatile intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The structural framework of 8-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid consists of a fused ring system containing an oxygen atom, which is a hallmark of benzodioxine derivatives. This structural motif is known for its potential biological activity, making it a valuable scaffold for drug discovery. The bromine atom at the 8-position enhances electrophilicity, facilitating further functionalization through reactions such as Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.
In recent years, there has been growing interest in 8-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid due to its applications in synthesizing pharmacophores targeting various diseases. One notable area of research is its role in developing small-molecule inhibitors for enzymes involved in cancer pathways. For instance, studies have demonstrated its utility in generating derivatives that modulate kinases and transcription factors critical in oncogenesis.
The carboxylic acid group at the 5-position provides an additional handle for chemical modification, enabling the attachment of other functional groups or biomolecules. This feature has been exploited in the design of peptidomimetics and protease inhibitors. Furthermore, the dihydrobenzodioxine core is reminiscent of natural products such as salicin and saligenin, which have shown promising biological activities. This similarity has spurred investigations into synthetic derivatives as potential therapeutic candidates.
Recent advancements in computational chemistry have also highlighted 8-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid as a key intermediate in virtual screening campaigns. High-throughput virtual screening (HTVS) has identified several analogs with enhanced binding affinity to target proteins. These computationally derived candidates are then synthesized and experimentally validated for their pharmacological efficacy.
The synthesis of 8-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include cyclization reactions followed by bromination and carboxylation steps. The optimization of these synthetic pathways is crucial for achieving high yields and purity, which are essential for subsequent pharmaceutical applications.
In drug discovery pipelines, 8-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid serves as a building block for exploring novel therapeutic modalities. Its structural features allow for the design of molecules with diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. For example, modifications at the 2 and 3 positions can introduce hydroxyl or amino groups to enhance solubility and metabolic stability.
The role of 8-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid in medicinal chemistry extends beyond simple intermediates; it exemplifies how structural diversity can be leveraged to develop next-generation therapeutics. As research progresses, new synthetic methodologies and biocatalytic approaches are being employed to streamline the production of these complex molecules.
Future directions in the study of 8-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid may focus on exploring its potential in drug repurposing initiatives. By repositioning existing scaffolds like benzodioxines for new indications based on preclinical data from related compounds, researchers can accelerate the development timelines for novel treatments.
In conclusion,8-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (CAS No. 1891805-37-0) is a multifaceted compound with significant implications in pharmaceutical research. Its unique structural features make it a valuable tool for synthesizing bioactive molecules targeting various diseases. As advancements continue in synthetic chemistry and computational biology, this compound will likely remain at the forefront of drug discovery efforts.
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